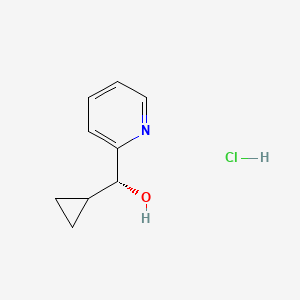

(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Descripción general

Descripción

(R)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chiral small-molecule compound characterized by a cyclopropyl group attached to a pyridine ring via a methanol linker, with the hydrochloride salt enhancing its solubility. Key identifiers include alternative names such as Diphenyl [2-(4-pyridyl)cyclopropyl]methanol hydrochloride and WLN notation T6NJ D- AL3TJ BXQR&R &GH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride typically involves the following steps:

Pyridine Derivatization: The pyridin-2-ylmethanol moiety can be synthesized by reacting 2-bromopyridine with formaldehyde and a reducing agent like sodium borohydride.

Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production methods for ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride often involve large-scale cyclopropanation and pyridine derivatization reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

®-cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated pyridine derivatives.

Aplicaciones Científicas De Investigación

®-cyclopropyl(pyridin-2-yl)methanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active agents, including piperidine, pyrrolidine, and phenylacetate derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Cyclopropyl vs. Piperidine/Pyrrolidine Rings : The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to saturated piperidine or pyrrolidine rings, as cyclopropane’s ring strain can influence electron distribution and binding kinetics .

- Ester vs.

- Chirality : Both the target compound and (R)-2-(4-methoxyphenyl)pyrrolidine HCl emphasize the importance of R-configuration for activity, suggesting shared applications in enantioselective drug design .

Actividad Biológica

(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula: C10H12ClN

- Molecular Weight: 187.66 g/mol

- CAS Number: 1807939-45-2

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives:

-

Antibacterial Effects :

- In vitro tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values against common pathogens like Escherichia coli and Staphylococcus aureus were reported in the range of 4.69 to 22.9 µM, indicating moderate to good activity .

- Antifungal Properties :

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets:

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting normal genetic functions. This action can lead to apoptosis in cancer cells, making it a candidate for further research in anticancer therapies .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties:

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and cellular penetration |

| Pyridine Ring | Contributes to binding affinity with biological targets |

| Hydrochloride Salt | Improves solubility and stability in physiological conditions |

Research indicates that modifications to the cyclopropyl or pyridine moieties can significantly impact the compound's potency and selectivity against specific microbial strains .

Case Studies

- Study on Antibacterial Activity :

- Antifungal Evaluation :

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or cyclopropanation strategies. For instance, cyclopropyl isonitrile intermediates (e.g., from cyclopropyl Grignard reagents) can react with pyridinyl ketones, followed by stereoselective reduction of the ketone group to the alcohol. Subsequent hydrochloric acid treatment yields the hydrochloride salt. Key steps may involve Dess-Martin oxidation for alcohol activation or chiral resolution techniques to isolate the (R)-enantiomer .

Q. How is the enantiomeric purity of this compound validated?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is commonly employed, using mobile phases like hexane/isopropanol with trifluoroacetic acid as an additive. Comparative retention times against a racemic mixture or a certified (S)-enantiomer reference standard ensure purity. Circular dichroism (CD) spectroscopy can further confirm optical activity .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer :

- NMR : , , and 2D NMR (COSY, HSQC) resolve the cyclopropyl, pyridinyl, and methanol moieties. The cyclopropyl protons typically show characteristic splitting patterns (e.g., ABX systems).

- X-ray crystallography : Single-crystal analysis using SHELXL refines the structure, confirming the (R)-configuration and hydrogen-bonding interactions in the hydrochloride salt .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNO) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility is determined via the shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Stability studies involve HPLC monitoring under accelerated conditions (40°C/75% RH) for degradation products. Note that existing safety data sheets often lack solubility data, necessitating empirical validation .

Advanced Research Questions

Q. What role does the cyclopropyl group play in modulating the compound’s biological activity and physicochemical properties?

- Methodological Answer : The cyclopropane ring introduces strain, potentially enhancing binding affinity to hydrophobic pockets in target proteins. Comparative studies with non-cyclopropyl analogs (e.g., phenyl or cyclohexyl derivatives) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify these effects. Computational models (e.g., molecular dynamics simulations) further predict conformational rigidity and metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, DMSO concentration). Standardized protocols (e.g., NIH’s Assay Guidance Manual) should be followed. Dose-response curves (IC/EC) and orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate activity. Meta-analyses of published datasets with rigorous statistical thresholds (e.g., p < 0.01) mitigate false positives .

Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Docking simulations (AutoDock Vina, Glide) model the compound’s binding to CYP3A4 or CYP2D6 active sites, focusing on pyridinyl nitrogen coordination and cyclopropyl hydrophobicity. Free energy perturbation (FEP) calculations quantify metabolic liability. Experimental validation via liver microsome assays correlates predicted and observed clearance rates .

Q. How is the compound’s stereochemical integrity maintained during scale-up synthesis?

- Methodological Answer : Chiral stationary phases (CSPs) in preparative HPLC or simulated moving bed (SMB) chromatography ensure enantiomeric purity at scale. Reaction monitoring via inline FTIR or Raman spectroscopy detects racemization intermediates. Process parameters (e.g., temperature, solvent polarity) are optimized to minimize epimerization .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?

- Methodological Answer :

Propiedades

IUPAC Name |

(R)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSZTMXNHLAQA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.